2-Methoxy-5-(morpholine-4-carbonyl)aniline
Overview
Description
“2-Methoxy-5-(morpholine-4-carbonyl)aniline” is a chemical compound with the CAS number 926211-47-4 . It has a molecular weight of 236.27 and a molecular formula of C12H16N2O3 .
Synthesis Analysis
The synthesis of morpholines, which includes compounds like “this compound”, has been a subject of research. A common method involves the use of 1,2-amino alcohols and their derivatives as starting materials. The process typically involves a sequence of coupling, cyclization, and reduction reactions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H16N2O3 . This indicates that the compound contains 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.Chemical Reactions Analysis
The synthesis of morpholines often involves reactions with 1,2-amino alcohols and related compounds. For instance, substituted morpholines can be synthesized through a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Scientific Research Applications
Src Kinase Inhibition
Boschelli et al. (2001) described the optimization of 4-phenylamino-3-quinolinecarbonitriles, including compounds related to 2-Methoxy-5-(morpholine-4-carbonyl)aniline, as potent inhibitors of Src kinase activity. This research highlighted the significance of the morpholine group in enhancing the inhibitory effect against Src kinase activity and Src-mediated cell proliferation, providing insights into the development of new therapeutic agents for cancer treatment Boschelli et al., 2001.
Crystal Structure Analysis
Yusof and Yamin (2005) explored the crystal structure of a compound closely related to this compound, focusing on its crystallographic characteristics and the stabilizing effects of intra- and intermolecular hydrogen bonds. This study contributes to the understanding of the structural properties of morpholine derivatives and their potential applications in material science and pharmaceuticals Yusof & Yamin, 2005.
Molluscicidal Activity
Duan et al. (2014) synthesized and evaluated the molluscicidal activity of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative that shares structural similarities with this compound. This research provided insights into the use of morpholine derivatives as potential agents for controlling harmful molluscs in agricultural settings Duan et al., 2014.
Novel Amination Reaction
Jurd (1978) discovered a novel amination reaction involving 2-Benzyl-5-methoxy-1,4-benzoquinones and morpholine, leading to the formation of 2-phenylmorpholinomethylhydroquinones. This study opens new pathways for the synthesis of nitrogen-containing heterocyclic compounds, which are valuable in pharmaceutical chemistry Jurd, 1978.
Biodegradable Polyesteramides
Veld, Dijkstra, and Feijen (1992) reported the synthesis of biodegradable polyesteramides with pendant functional groups incorporating morpholine-2,5-dione derivatives. This research is significant for developing new materials with potential applications in biomedical engineering, especially for drug delivery systems and tissue engineering Veld et al., 1992.
Mechanism of Action
2-Methoxyaniline
This is a type of aniline derivative. Anilines are a class of compounds known for their use in the manufacture of dyes, drugs, and plastics. The methoxy group attached to the aniline could potentially influence its reactivity and the properties of the compounds it forms .
Morpholine
This is a common motif in pharmaceuticals and is used as a building block in organic synthesis . It’s a heterocyclic amine, meaning it contains a ring made up of both carbon and nitrogen atoms. Morpholine rings can act as a bioisostere for other ring systems, potentially modifying the biological activity of the compound .
Properties
IUPAC Name |
(3-amino-4-methoxyphenyl)-morpholin-4-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-11-3-2-9(8-10(11)13)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIALGJWTYQFKKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCOCC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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